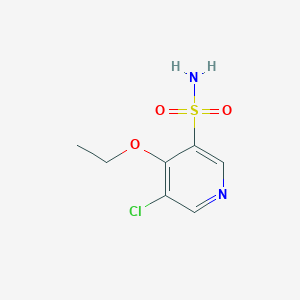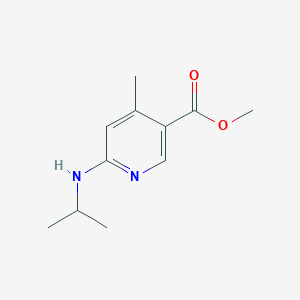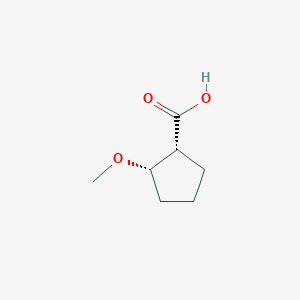
2-((6,8-Dichloro-3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((6,8-Dichloro-3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid is a heterocyclic compound belonging to the quinazoline family It is characterized by the presence of a quinazolinone core structure, which is known for its diverse biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6,8-Dichloro-3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid typically involves the reaction of anthranilic acid derivatives with isothiocyanates, followed by further modifications. One common method includes the use of choline chloride:urea deep eutectic solvent (DES) and microwave-induced synthesis . The reaction conditions often involve heating the reactants under microwave irradiation to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the use of green chemistry approaches, such as DES and microwave-induced synthesis, suggests that scalable and environmentally friendly methods could be developed for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2-((6,8-Dichloro-3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the quinazolinone core to its corresponding dihydroquinazoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro substituents, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents suitable for the specific reaction type.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydroquinazolines, and various substituted derivatives, depending on the reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-((6,8-Dichloro-3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an antibacterial, antiviral, and anticancer agent due to its quinazolinone core structure.
Biology: It is used in studies related to enzyme inhibition and molecular interactions.
Industry: The compound’s unique chemical properties make it a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of 2-((6,8-Dichloro-3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid involves its interaction with specific molecular targets and pathways. The quinazolinone core can inhibit certain enzymes, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate
- 6,7-Dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl)methyl]thio)acetic acid
Uniqueness
2-((6,8-Dichloro-3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid is unique due to its specific substitution pattern on the quinazolinone core, which imparts distinct biological activities and chemical reactivity
Eigenschaften
CAS-Nummer |
886500-42-1 |
|---|---|
Molekularformel |
C12H10Cl2N2O3S |
Molekulargewicht |
333.2 g/mol |
IUPAC-Name |
2-(6,8-dichloro-3-ethyl-4-oxoquinazolin-2-yl)sulfanylacetic acid |
InChI |
InChI=1S/C12H10Cl2N2O3S/c1-2-16-11(19)7-3-6(13)4-8(14)10(7)15-12(16)20-5-9(17)18/h3-4H,2,5H2,1H3,(H,17,18) |
InChI-Schlüssel |
OJBUMMTWKBIDFB-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C(=O)C2=C(C(=CC(=C2)Cl)Cl)N=C1SCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-(3-Bromopropyl)-2,3-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B13004454.png)










